molecular formula C18H12N2O B14284714 2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- CAS No. 137501-13-4

2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)-

Cat. No.: B14284714
CAS No.: 137501-13-4
M. Wt: 272.3 g/mol
InChI Key: UBEIHUVCYODJRE-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- is a complex organic compound that belongs to the indole family This compound is characterized by the presence of an indole core structure fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- typically involves the condensation of indole derivatives with quinoline aldehydes. One common method is the Knoevenagel condensation reaction, where the indole derivative reacts with the quinoline aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced indole derivatives, and various substituted indole-quinoline compounds.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)
  • 2H-Indol-2-one, 4-chloro-1,3-dihydro-3-hydroxy-
  • 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxyphenyl)-

Uniqueness

2H-Indol-2-one, 1,3-dihydro-3-(4-quinolinylmethylene)- is unique due to its fused indole-quinoline structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds .

Properties

CAS No.

137501-13-4

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

3-(quinolin-4-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C18H12N2O/c21-18-15(14-6-2-4-8-17(14)20-18)11-12-9-10-19-16-7-3-1-5-13(12)16/h1-11H,(H,20,21)

InChI Key

UBEIHUVCYODJRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=NC4=CC=CC=C34)C(=O)N2

Origin of Product

United States

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